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H-Leu-Trp-Met-Arg-OH

Pepsin Enzyme Mechanism Transpeptidation

Generic substrates often produce misleading kinetics in protease research. H-Leu-Trp-Met-Arg-OH (CAS 67368-23-4) provides a defined, sequence-specific tool for aminopeptidase and pepsin studies. • pH-dependent reaction switch: transpeptidation at pH 3.4, hydrolysis at pH 2.0 • Complete aminopeptidase susceptibility vs. pentapeptide analogs that leave non-hydrolyzable fragments • Autocatalytic cascade yielding Leu₃ and Leu-TrpNH₂ with tryptophanamide • Consistent purity and global availability for reproducible research

Molecular Formula C28H44N8O5S
Molecular Weight 604.8 g/mol
CAS No. 67368-23-4
Cat. No. B1336459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Leu-Trp-Met-Arg-OH
CAS67368-23-4
Molecular FormulaC28H44N8O5S
Molecular Weight604.8 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CCCN=C(N)N)C(=O)O)N
InChIInChI=1S/C28H44N8O5S/c1-16(2)13-19(29)24(37)36-23(14-17-15-33-20-8-5-4-7-18(17)20)26(39)34-21(10-12-42-3)25(38)35-22(27(40)41)9-6-11-32-28(30)31/h4-5,7-8,15-16,19,21-23,33H,6,9-14,29H2,1-3H3,(H,34,39)(H,35,38)(H,36,37)(H,40,41)(H4,30,31,32)/t19-,21-,22-,23-/m0/s1
InChIKeyQDSRMRPAGMXZLU-UDIDDNNKSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Leu-Trp-Met-Arg-OH Protease Substrate


H-Leu-Trp-Met-Arg-OH (CAS: 67368-23-4) is a synthetic tetrapeptide with the sequence Leu-Trp-Met-Arg [1]. With a molecular weight of approximately 604.76 g/mol, this compound serves as a defined substrate in biochemical research, primarily for studying aminopeptidase-mediated hydrolysis and the catalytic mechanisms of proteases such as pepsin . Unlike endogenous or longer-chain peptide analogs, its precise and limited sequence makes it particularly useful for investigating fundamental enzymatic reaction pathways, including hydrolysis, acyl-transfer transpeptidation, and substrate-binding site interactions [2].

Pathway study Supports pepsin-catalyzed transpeptidation vs. hydrolysis partitioning
Substrate control Defined tetrapeptide sequence for aminopeptidase specificity mapping
Mechanistic probe Enables clean readout of pH-dependent reaction pathway switching

H-Leu-Trp-Met-Arg-OH: Substitution Limitations


Selecting an alternative tetrapeptide or a simple amino acid mixture for experimental work can lead to fundamentally different and potentially misleading results due to sequence-specific enzyme interactions. The catalytic behavior of proteases is highly dependent on the substrate's amino acid composition and length, with specific residues dictating binding affinity, hydrolysis rate, and the favored reaction pathway (e.g., hydrolysis versus transpeptidation) [1]. For instance, minor alterations in the C-terminal sequence or the presence of a P′2 methionine residue, as found in the Leu-Trp core, can drastically alter kinetic parameters such as Km and Vmax [2][3]. Therefore, substituting H-Leu-Trp-Met-Arg-OH with a generic analog compromises experimental reproducibility and invalidates direct comparisons with established literature on pepsin-catalyzed transpeptidation or aminopeptidase specificity, as detailed in the quantitative evidence below.

Sequence mismatch Changing C-terminal residues or length may shift hydrolysis/transpeptidation balance, invalidating comparison to established literature.
Kinetic drift Generic tetrapeptide analogs can exhibit different Km and Vmax; P′2 methionine in Leu-Trp core is critical for catalytic parameters.
Product profile Shorter or longer analogs may yield complex or resistant fragments, compromising cleavage endpoint analysis.

H-Leu-Trp-Met-Arg-OH Performance Evidence


pH-Dependent Transpeptidation Switching in Pepsin

H-Leu-Trp-Met-Arg-OH exhibits a quantifiable, pH-dependent shift in the primary reaction pathway when catalyzed by pig pepsin, a behavior not consistently observed or characterized for simpler substrates like the tripeptide Leu-Trp-Met [1]. At the optimal pH of 3.4 for both hydrolysis and acyl transfer, the rate of acyl transfer (transpeptidation) exceeds the rate of hydrolysis for H-Leu-Trp-Met-Arg-OH. In contrast, at pH 2.0, the pathway preference is reversed, and hydrolysis becomes the faster reaction [1][2]. This distinct, tunable behavior provides a unique tool for studying the catalytic mechanism of pepsin and the factors that govern the partitioning between hydrolysis and synthesis pathways.

pH-driven pathway switch
Head-to-head
At pH 3.4, acyl transfer > hydrolysis; at pH 2.0, hydrolysis > acyl transfer. Tripeptide Leu-Trp-Met lacks this clean switch.
Supports transpeptidation mechanism studies
Pig pepsin, 1 mM substrate, reported qualitative reversal
Pepsin Enzyme Mechanism Transpeptidation

Unique Autocatalytic Condensation Products

When incubated with tryptophanamide, H-Leu-Trp-Met-Arg-OH undergoes a unique autocatalytic condensation pathway, producing Leu₃ (trileucine) as a key intermediate, which subsequently reacts to form Leu-TrpNH₂ [1]. This complex cascade of condensation reactions, driven by the presence of the specific Leu-Trp-Met-Arg sequence, is not observed with the tripeptide Leu-Trp-Met or the simple dipeptide Leu-Leu-NH₂, highlighting the sequence's specific role in initiating these self-propagating reactions [2]. The formation of these higher-order products serves as a powerful model system for investigating enzyme-catalyzed peptide synthesis and the role of autocatalytic processes in early peptide evolution.

Autocatalytic condensation
Head-to-head
With tryptophanamide, yields Leu₃-driven cascade leading to Leu-TrpNH₂; tripeptide or dipeptide do not show this pathway.
Enables multi-step condensation model studies
Pepsin, pH 3.4–4.5, 25 mM tryptophanamide
Pepsin Peptide Condensation Mechanistic Probe

Aminopeptidase Cleavage vs. Extended Analogs

The susceptibility of H-Leu-Trp-Met-Arg-OH to aminopeptidase-mediated hydrolysis differs markedly from that of its extended analogs, such as the pentapeptide H-Leu-Trp-Met-Arg-Phe-OH and the hexapeptide H-Leu-Trp-Met-Arg-Phe-Ala-OH [1]. The tetrapeptide's shorter sequence makes it a more direct substrate for certain exopeptidases, while the C-terminal dipeptides of the longer analogs (Arg-Phe and Phe-Ala) have been shown to be resistant to hydrolysis by specific aminooligopeptidases [1][2]. This difference in cleavage patterns is critical for researchers investigating enzyme subsite specificity or designing assays that require complete, predictable hydrolysis of the substrate.

Cleavage completeness
Head-to-head
Fully susceptible to aminopeptidases; extended analogs (Leu-Trp-Met-Arg-Phe-OH) yield resistant C-terminal dipeptide fragments.
Supports assays requiring complete turnover
Rat intestinal aminooligopeptidase
Aminopeptidase Enzyme Kinetics Substrate Specificity

Aminopeptidase P1 Binding Affinity

The N-terminal leucine residue of H-Leu-Trp-Met-Arg-OH is predicted to confer a moderate to high binding affinity for aminopeptidases with specificity for hydrophobic and basic P1 residues, a characteristic supported by structure-activity relationship studies on related enzymes [1]. Research on the rat brain puromycin-sensitive aminopeptidase demonstrates that the P1 site (the residue contributing the N-terminus) has the highest affinity for basic amino acids (Arg, Lys), followed by hydrophobic residues like Met, Val, Leu, Trp, and Phe, which bind approximately 5- to 20-fold less well than the basic residues [1]. This positions H-Leu-Trp-Met-Arg-OH as a substrate with predictable, intermediate binding characteristics, distinct from peptides with a basic N-terminal residue.

P1 binding context
Class-level
N-terminal Leu predicted to bind ~5- to 20-fold less than basic residues (Arg, Lys), but stronger than Gly/Pro.
Supports intermediate-affinity substrate selection
Inferred from rat brain puromycin-sensitive aminopeptidase; data to verify
Aminopeptidase Binding Affinity Subsite Specificity

H-Leu-Trp-Met-Arg-OH Applications


Pepsin Mechanism & Transpeptidation Studies

Researchers studying the mechanism of aspartic proteases, particularly the balance between hydrolytic and synthetic (transpeptidation) activity, should select H-Leu-Trp-Met-Arg-OH as a primary substrate. Its well-characterized, pH-dependent switch in reaction preference—favoring transpeptidation at pH 3.4 and hydrolysis at pH 2.0—provides a clean and tunable system for probing acyl-enzyme intermediate formation [1]. This avoids the complex product mixtures obtained from shorter substrates like Leu-Trp-Met [2].

Autocatalytic Condensation & Prebiotic Chemistry

For investigations into enzyme-catalyzed peptide synthesis, autocatalysis, and models of prebiotic peptide elongation, H-Leu-Trp-Met-Arg-OH offers a unique reaction pathway. In the presence of an acceptor like tryptophanamide, it initiates a specific autocatalytic cascade yielding Leu₃ and Leu-TrpNH₂, a behavior not replicated by simpler di- or tripeptides [3]. This makes it an essential tool for studying how enzymes can drive the formation of longer, more complex peptides from small building blocks.

Fragment-Free Aminopeptidase Assays

When developing or validating aminopeptidase activity assays, H-Leu-Trp-Met-Arg-OH is the preferred substrate over longer-chain analogs like H-Leu-Trp-Met-Arg-Phe-OH. The tetrapeptide is fully susceptible to aminopeptidase cleavage, whereas the pentapeptide analog yields a non-hydrolyzable C-terminal dipeptide (Arg-Phe) when acted upon by certain aminooligopeptidases [4]. This ensures a complete and predictable hydrolysis profile, simplifying data interpretation and improving assay robustness.

Protease Subsite Specificity Mapping

Scientists mapping the subsite specificity of novel or uncharacterized proteases should use H-Leu-Trp-Met-Arg-OH as a representative substrate for examining P1 site preference for hydrophobic residues. Its N-terminal leucine provides a defined, moderate binding affinity in many aminopeptidase systems, serving as a valuable reference point between high-affinity (e.g., Arg) and low-affinity (e.g., Gly) controls [5]. This aids in building a comprehensive profile of an enzyme's active site architecture.

Application
Selection Property
Validation Focus
Pepsin mechanism & transpeptidation studies
pH-dependent pathway switch
Acyl-enzyme intermediate partitioning
Autocatalytic condensation & prebiotic chemistry
Unique Leu₃ cascade initiation
Leu-TrpNH₂ product verification
Fragment-free aminopeptidase assays
Complete cleavage susceptibility
Absence of resistant C-terminal fragments
Protease subsite specificity mapping
N-terminal leucine affinity
P1 hydrophobic residue reference

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